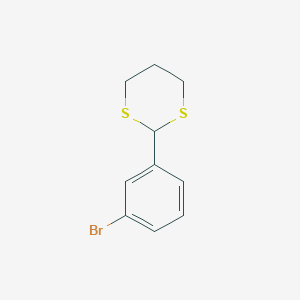
1,3-Dithiane, 2-(3-bromophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(m-Bromophenyl)-m-dithiane is an organic compound that features a bromine atom attached to a phenyl ring, which is further connected to a dithiane moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(m-Bromophenyl)-m-dithiane typically involves a multi-step process starting from benzene derivatives. One common route includes:
Nitration: Benzene is first nitrated to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine.
Bromination: The amine is brominated to introduce the bromine atom at the meta position.
Industrial Production Methods
Industrial production methods for 2-(m-Bromophenyl)-m-dithiane are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply.
Análisis De Reacciones Químicas
Types of Reactions
2-(m-Bromophenyl)-m-dithiane can undergo various chemical reactions, including:
Oxidation: The dithiane moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: The corresponding hydrogen-substituted phenyl dithiane.
Substitution: Various substituted phenyl dithianes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(m-Bromophenyl)-m-dithiane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-(m-Bromophenyl)-m-dithiane involves its interaction with various molecular targets:
Molecular Targets: Enzymes and proteins that contain nucleophilic sites.
Pathways Involved: The compound can form covalent bonds with nucleophilic residues in enzymes, leading to inhibition of enzyme activity.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Bromophenyl dithiane
- 4-Bromophenyl dithiane
- 2-(m-Chlorophenyl)-m-dithiane
Uniqueness
2-(m-Bromophenyl)-m-dithiane is unique due to the specific positioning of the bromine atom, which influences its reactivity and interaction with other molecules. This positioning can lead to different biological activities and chemical properties compared to its analogs .
Actividad Biológica
1,3-Dithiane, 2-(3-bromophenyl)- is a sulfur-containing organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is part of a larger class of dithianes that have been studied for their reactivity and utility in synthesizing biologically active molecules. The focus of this article is to explore the biological activity of this specific compound, including its synthesis, mechanisms of action, and relevant case studies.
1,3-Dithiane derivatives are characterized by their ability to act as nucleophiles due to the presence of sulfur atoms, which stabilize carbanions. The bromophenyl group enhances the electrophilicity of the compound, making it a versatile building block in organic synthesis.
Synthesis
The synthesis of 1,3-Dithiane, 2-(3-bromophenyl)- typically involves the reaction of 3-bromobenzaldehyde with 1,3-dithiane in the presence of a suitable base. The reaction conditions can be optimized to enhance yield and purity.
Example Synthesis Reaction:
Antimicrobial Activity
Research indicates that dithiane derivatives exhibit significant antimicrobial properties. For instance, studies have shown that various aryl-substituted dithianes possess activity against a range of bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Anticancer Properties
1,3-Dithiane compounds have also been investigated for their anticancer potential. A study demonstrated that certain dithianes could inhibit tumor growth in vitro by inducing apoptosis in cancer cells. The proposed mechanism involves the modulation of signaling pathways related to cell survival and proliferation.
Case Studies
| Study | Findings | Methodology |
|---|---|---|
| Study 1 | Demonstrated antimicrobial activity against E. coli and S. aureus | In vitro assays measuring zone of inhibition |
| Study 2 | Induced apoptosis in breast cancer cells | Flow cytometry and caspase activity assays |
| Study 3 | Evaluated the synthesis and biological evaluation of various aryl-1,3-dithianes | Synthesis followed by biological screening |
The biological activity of 1,3-Dithiane, 2-(3-bromophenyl)- can be attributed to several mechanisms:
- Nucleophilic Attack : The sulfur atoms can participate in nucleophilic substitution reactions with electrophiles.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that dithianes can induce oxidative stress in target cells.
- Enzyme Inhibition : Dithianes may inhibit specific enzymes involved in metabolic pathways crucial for pathogen survival or cancer cell proliferation.
Propiedades
Número CAS |
50793-32-3 |
|---|---|
Fórmula molecular |
C10H11BrS2 |
Peso molecular |
275.2 g/mol |
Nombre IUPAC |
2-(3-bromophenyl)-1,3-dithiane |
InChI |
InChI=1S/C10H11BrS2/c11-9-4-1-3-8(7-9)10-12-5-2-6-13-10/h1,3-4,7,10H,2,5-6H2 |
Clave InChI |
DMCWPQRYSHLXSN-UHFFFAOYSA-N |
SMILES canónico |
C1CSC(SC1)C2=CC(=CC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















